molecular formula C8H10O3S B166747 3-Methyl-4-methylsulfonylphenol CAS No. 14270-40-7

3-Methyl-4-methylsulfonylphenol

Cat. No.: B166747
CAS No.: 14270-40-7
M. Wt: 186.23 g/mol
InChI Key: KGPGKOSHODHUSR-UHFFFAOYSA-N
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Description

3-Methyl-4-methylsulfonylphenol is an organic compound with the molecular formula C8H10O3S. It is also known by other names such as 4-(Methylsulfonyl)-m-cresol and 4-Hydroxy-2-methylphenyl methyl sulfone . This compound is characterized by the presence of a phenol group substituted with a methyl group and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-methylsulfonylphenol typically involves the sulfonation of 3-methylphenol (m-cresol) with a sulfonating agent such as methylsulfonyl chloride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-methylsulfonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-4-methylsulfonylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylsulfonylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylphenyl methyl sulfone: Similar structure but different functional groups.

    4-(Methylsulfonyl)-m-cresol: Another name for 3-Methyl-4-methylsulfonylphenol.

    Phenol, 3-methyl-4-(methylsulfonyl)-: Another name for this compound.

Uniqueness

This compound is unique due to its specific combination of a phenol group with both a methyl and a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

3-methyl-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGKOSHODHUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162132
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14270-40-7
Record name 3-Methyl-4-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14270-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014270407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonyl-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be concluded about the stability of 3-Methyl-4-methylsulfonylphenol in aqueous solutions compared to other related compounds?

A1: The research article states that this compound, along with 3-methyl-4-methylsulfinylphenol, were found to be relatively stable in both pH 7 and pH 9 buffered solutions at 50°C. [] This contrasts with the related compound 3-methyl-4-methylthiophenol, which exhibited instability under the same conditions. [] This suggests that the presence of the sulfonyl and sulfinyl groups in this compound and 3-methyl-4-methylsulfinylphenol, respectively, contributes to their increased stability in aqueous solutions compared to the thioether group present in 3-methyl-4-methylthiophenol.

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